molecular formula C12H9ClO3 B14799411 5-(2-Chlorobenzyl)-2-Furoic Acid

5-(2-Chlorobenzyl)-2-Furoic Acid

Cat. No.: B14799411
M. Wt: 236.65 g/mol
InChI Key: YRUPEIZURHOLHV-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-2-Furoic Acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-2-Furoic Acid typically involves the reaction of 2-chlorobenzyl chloride with furoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the furoic acid. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-2-Furoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furoic acids .

Scientific Research Applications

5-(2-Chlorobenzyl)-2-Furoic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-2-Furoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorobenzyl)-2-Furoic Acid is unique due to the presence of both the furan ring and the 2-chlorobenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3/c13-10-4-2-1-3-8(10)7-9-5-6-11(16-9)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

YRUPEIZURHOLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(O2)C(=O)O)Cl

Origin of Product

United States

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